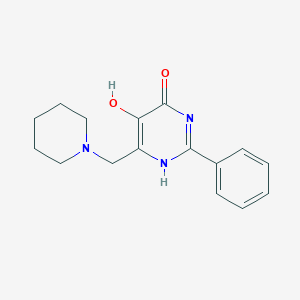
2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol, also known as PPM-18, is a small molecule that has been studied for its potential therapeutic applications in various diseases. This compound has been found to exhibit promising biological activities, making it an attractive target for further research.
Mécanisme D'action
The mechanism of action of 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol is not fully understood. However, it has been suggested that 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in various cellular processes such as cell proliferation and apoptosis.
Effets Biochimiques Et Physiologiques
2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been found to exhibit various biochemical and physiological effects. For example, 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). In addition, 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been found to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV-1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol is its simple and efficient synthesis method. In addition, 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been found to exhibit promising biological activities, making it an attractive target for further research. However, one of the limitations of 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol. One potential direction is to further investigate the mechanism of action of 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore the potential therapeutic applications of 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol in various diseases, such as neurodegenerative diseases and cancer. Furthermore, future research can focus on improving the solubility of 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol in aqueous solutions to facilitate its administration in vivo.
Méthodes De Synthèse
2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2-phenyl-4,5-dihydroxypyrimidine with piperidine and formaldehyde in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol.
Applications De Recherche Scientifique
2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In addition, 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
13922-47-9 |
|---|---|
Nom du produit |
2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol |
Formule moléculaire |
C16H19N3O2 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
5-hydroxy-2-phenyl-4-(piperidin-1-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H19N3O2/c20-14-13(11-19-9-5-2-6-10-19)17-15(18-16(14)21)12-7-3-1-4-8-12/h1,3-4,7-8,20H,2,5-6,9-11H2,(H,17,18,21) |
Clé InChI |
YSQMVAVBEMDJCD-UHFFFAOYSA-N |
SMILES isomérique |
C1CCN(CC1)CC2=C(C(=O)N=C(N2)C3=CC=CC=C3)O |
SMILES |
C1CCN(CC1)CC2=C(C(=O)NC(=N2)C3=CC=CC=C3)O |
SMILES canonique |
C1CCN(CC1)CC2=C(C(=O)N=C(N2)C3=CC=CC=C3)O |
Synonymes |
2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




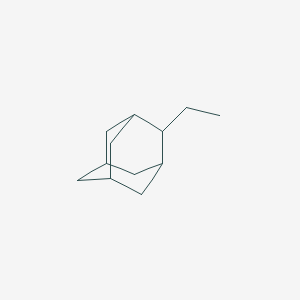
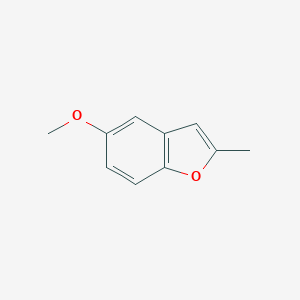
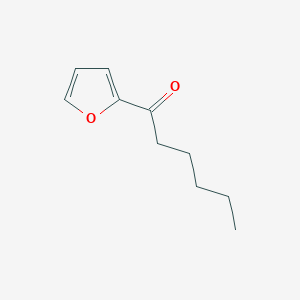
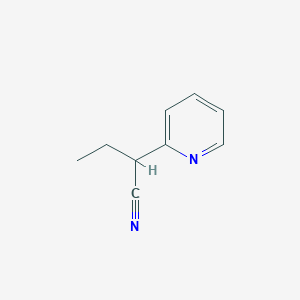
![[(E)-2-cyanoethenyl] acetate](/img/structure/B85132.png)
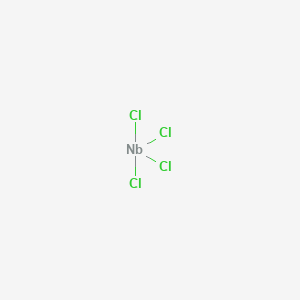
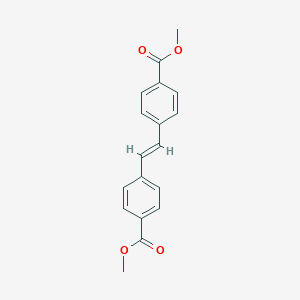
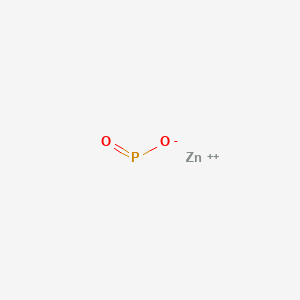
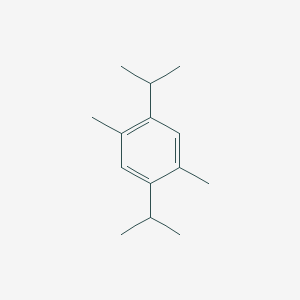
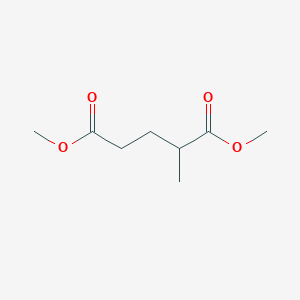
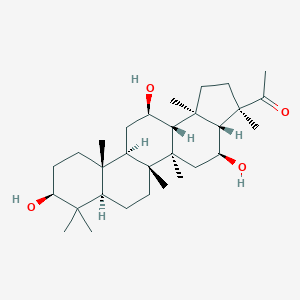
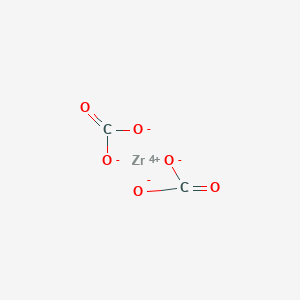
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)